molecular formula C7H9NO3 B13301165 Methyl 5-(aminomethyl)furan-3-carboxylate

Methyl 5-(aminomethyl)furan-3-carboxylate

Cat. No.: B13301165
M. Wt: 155.15 g/mol
InChI Key: UJHGFVLIPQVQJX-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)furan-3-carboxylate is a chemical compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with an aminomethyl group at the 5-position and a carboxylate ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(aminomethyl)furan-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-(aminomethyl)furfural with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the ester group facilitated by the acidic environment .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials are fed into the reactor, where they undergo the esterification reaction. The product is then purified through distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)furan-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(aminomethyl)furan-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of antimicrobial and anticancer agents.

    Industry: It is used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-(aminomethyl)furan-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(aminomethyl)furan-3-carboxylate is unique due to the presence of both an aminomethyl group and a furan ring, which imparts specific reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

methyl 5-(aminomethyl)furan-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4H,3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHGFVLIPQVQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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